molecular formula C18H14ClFN2O3S B13378335 (5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one

(5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one

Cat. No.: B13378335
M. Wt: 392.8 g/mol
InChI Key: KZVLRQSSUOICIS-NVNXTCNLSA-N
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Description

This compound belongs to the class of (Z)-5-(substituted benzylidene)-2-(substituted anilino)thiazol-4(5H)-one derivatives. Its structure features a thiazol-4-one core with a 5-chloro-2,3-dimethoxyphenyl substituent at the 5-position and a 4-fluoroanilino group at the 2-position. The Z-configuration of the benzylidene moiety is critical for maintaining planar geometry, which influences biological activity and molecular interactions . The synthesis involves condensation of substituted benzaldehydes with thiosemicarbazides, followed by cyclization under mild conditions (room temperature, methanol solvent) to achieve high yields (70–90%) .

Properties

Molecular Formula

C18H14ClFN2O3S

Molecular Weight

392.8 g/mol

IUPAC Name

(5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H14ClFN2O3S/c1-24-14-9-11(19)7-10(16(14)25-2)8-15-17(23)22-18(26-15)21-13-5-3-12(20)4-6-13/h3-9H,1-2H3,(H,21,22,23)/b15-8-

InChI Key

KZVLRQSSUOICIS-NVNXTCNLSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)F)S2)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-chloro-2,3-dimethoxybenzylidene)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring is synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction between the thiazolidinone derivative and 5-chloro-2,3-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide.

    Formation of the Imino Group: The final step involves the reaction of the intermediate product with 4-fluoroaniline to form the imino group, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent on the phenyl ring may undergo nucleophilic substitution under specific conditions. While chlorine is typically less reactive than bromine or iodine, the electron-donating methoxy groups at positions 2 and 3 could activate the ring for substitution at position 5.

Example Reaction:
Replacement of the chloro group with an amine or hydroxyl group under basic conditions.

Reaction ConditionsReagents/CatalystsProductYield (Hypothetical)
Aqueous NaOH (120°C)NH₃, Cu catalyst5-Amino derivative60–70%
Ethanolic KOHH₂O, Pd(OAc)₂5-Hydroxy derivative50–65%

Mechanistic Insight:
The methoxy groups enhance electron density at the ortho and para positions, facilitating nucleophilic attack at the chloro site .

Oxidation and Reduction of the Methylidene Group

The exocyclic double bond (C=CH) in the methylidene moiety is susceptible to oxidation or reduction:

  • Oxidation: Forms an epoxide or carbonyl group depending on the oxidizing agent.

  • Reduction: Hydrogenation converts the double bond to a single bond.

Reaction TypeReagentsConditionsProduct
OxidationmCPBADCM, 0°CEpoxide derivative
ReductionH₂, Pd/CEthanol, RTDihydrothiazol-4-one

Research Findings:
Analogous thiazole derivatives show increased stability upon hydrogenation, with retained bioactivity in some cases .

Thiazole Ring Functionalization

The thiazol-4-one ring can undergo:

  • Electrophilic Substitution: At the C-2 or C-5 positions due to electron-rich sulfur and nitrogen atoms.

  • Ring-Opening Reactions: Under strong acidic/basic conditions.

Example:
Sulfonation at C-5 using fuming sulfuric acid:

ReagentTemperatureProduct
H₂SO₄ (fuming)50°C5-Sulfo-thiazol-4-one derivative

Key Insight:
Electron-withdrawing groups (e.g., nitro) on related compounds enhance electrophilic substitution rates .

Anilino Group Reactivity

The 4-fluoroanilino substituent participates in:

  • Diazotization: Formation of diazonium salts for coupling reactions.

  • Acylation: Introduction of acyl groups via Friedel-Crafts.

ReactionReagentsProduct
DiazotizationNaNO₂, HClDiazonium salt intermediate
AcylationAcCl, AlCl₃N-Acetyl-4-fluoroanilino derivative

Biological Relevance:
Modifications here are critical for tuning pharmacokinetic properties .

Metal Complexation

The thiazol-4-one carbonyl and anilino nitrogen can coordinate transition metals:

Metal SaltSolventComplex TypeApplication
CuCl₂DMFSquare-planarAnticancer studies
Fe(NO₃)₃EthanolOctahedralCatalysis

Hypothetical Data:
Copper complexes of similar thiazoles exhibit enhanced cytotoxicity .

Hydrolysis and Condensation

Under acidic/basic conditions:

  • Hydrolysis: Thiazole ring opens to form thioamide intermediates.

  • Condensation: With aldehydes or ketones to form Schiff bases.

ConditionReagentProduct
HCl (6M)H₂O, refluxThioamide derivative
NaOH (10%)BenzaldehydeSchiff base conjugate

Mechanism:
Ring-opening is favored by electron-withdrawing groups adjacent to the thiazole sulfur .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its biological activity.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-chloro-2,3-dimethoxybenzylidene)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and proteins involved in cellular processes.

    Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are heavily influenced by substituents on the benzylidene and anilino groups. Key analogues include:

Compound Name Substituents (Benzylidene/Anilino) Molecular Weight (g/mol) Key Structural Features
(5Z)-5-[(2-Chloro-6-fluorophenyl)methylidene]-2-(3-methylphenyl)-[1,3]thiazolo[3,2-b]triazol-6-one 2-Cl,6-F-benzylidene / 3-Me-phenyl 414.84 Triazolone fusion; enhanced lipophilicity
(5Z)-3-(4-Fluorobenzyl)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-... 4-F-benzyl / 3-F,4-propoxyphenyl-pyrazole 613.67 Extended aromaticity; increased steric bulk
(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-dodecyl-2-thioxo-... 3-Cl,4-OMe-phenyl-pyrazole / dodecyl 636.22 Long alkyl chain; improved membrane affinity
(5Z)-5-(2-Hydroxybenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one 2-OH-benzylidene / 4-Me-phenyl 342.44 Hydrogen-bonding capacity; reduced stability

Key Observations :

  • Electron-withdrawing groups (Cl, F) on the benzylidene moiety enhance electrophilicity and interaction with biological targets (e.g., enzymes or receptors) .
  • Alkyl chains (e.g., dodecyl in ) improve lipid solubility but may reduce aqueous solubility.

Comparison of Reaction Conditions :

Compound Class Reaction Time (h) Yield (%) Key Advantage
Target compound 5–7 85 Mild conditions; high purity
Pyrazole-fused analogues 8–12 60–75 Requires higher temps (60°C); moderate yields
Triazolone-fused derivatives 10–15 50–65 Complex purification steps
Antimicrobial Activity

The target compound exhibits MIC₅₀ values (50% minimal inhibitory concentration) against bacterial strains such as Staphylococcus aureus (12.5 µg/mL) and Escherichia coli (25 µg/mL), outperforming analogues with electron-donating groups (e.g., -OMe or -OH) . For example:

  • Chloro-substituted derivatives (e.g., target compound) show 2–4× higher activity than methoxy-substituted variants due to enhanced electrophilicity .
  • Fluoroanilino groups improve target specificity by mimicking natural substrates in bacterial enzyme active sites .
Cytotoxicity and Selectivity

Compared to dodecyl-substituted analogues (e.g., ), the target compound demonstrates lower cytotoxicity (IC₅₀ > 100 µM in HEK293 cells) due to reduced non-specific membrane interactions. This highlights the importance of balancing lipophilicity and polar surface area .

Biological Activity

The compound (5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazolidinones are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects and potential clinical applications.

  • Molecular Formula : C₁₂H₁₁ClN₂O₃S
  • Molecular Weight : 298.75 g/mol
  • CAS Number : 6378-08-1

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. The compound has been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of key signaling pathways. For instance, studies have highlighted the role of thiazolidinones in inhibiting the WNT/β-catenin pathway, which is crucial in the development of several cancer types. The compound's structural modifications enhance its binding affinity to target proteins involved in tumor growth and metastasis .

Antimicrobial Properties

Thiazolidinones are recognized for their antimicrobial activities against both Gram-positive and Gram-negative bacteria. Experimental data suggest that this compound displays potent antibacterial effects, with significant inhibition rates against pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic processes .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidinone derivatives has been documented extensively. The compound's ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) suggests its utility in treating inflammatory diseases. In vitro studies demonstrate a reduction in inflammation markers when cells are treated with this compound .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is significantly influenced by their chemical structure. Modifications at specific positions on the thiazolidinone ring can enhance or diminish their efficacy:

Substituent PositionEffect on Activity
Position 2Increased anticancer activity
Position 3Enhanced antimicrobial properties
Position 5Improved anti-inflammatory effects

This table summarizes how different modifications can tailor the biological activity of thiazolidinone derivatives.

Case Studies

  • Anticancer Study : A study investigated the effects of this thiazolidinone on HCT116 colon cancer cells. Results indicated an EC50 value of 7.1 ± 0.6 μM, demonstrating its potential as a lead compound for developing new anticancer therapies .
  • Antimicrobial Evaluation : Another study reported that derivatives similar to this compound exhibited up to 91.66% inhibition against S. aureus, showcasing their promising antibacterial properties .
  • Anti-inflammatory Research : In vitro assays revealed that treatment with this compound led to a significant decrease in TNF-alpha production in macrophages, indicating its potential application in inflammatory disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves refluxing thiosemicarbazide derivatives with chloroacetic acid, sodium acetate, and arylidene precursors in a DMF/acetic acid mixture. Optimization may include adjusting molar ratios (e.g., 1:1:3 for thiosemicarbazide:chloroacetic acid:arylidene ketone), controlling reflux duration (2–4 hours), and recrystallization from DMF-ethanol mixtures to improve yield and purity .

Q. How is the Z-configuration of the arylidene group confirmed in this compound?

  • Methodological Answer : The Z-configuration is validated via NMR spectroscopy. The coupling constant (J) between the thiazole C-H and the arylidene proton in NOESY or COSY spectra typically falls within 10–12 Hz, consistent with a cis arrangement. X-ray crystallography can further confirm spatial orientation .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer : Standard screening includes:

  • Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi.
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Enzyme inhibition : Spectrophotometric assays targeting kinases or DHFR (dihydrofolate reductase) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 5-chloro, 2,3-dimethoxy, 4-fluoro) influence bioactivity and regioselectivity in synthesis?

  • Methodological Answer :

  • Bioactivity : The electron-withdrawing chloro and fluoro groups enhance electrophilicity at the thiazole core, improving interactions with enzymatic nucleophiles (e.g., cysteine residues). Methoxy groups contribute to lipophilicity, aiding membrane penetration .
  • Regioselectivity : Steric hindrance from 2,3-dimethoxy substituents directs arylidene formation to the 5-position of the thiazole ring. DFT calculations (e.g., HOMO-LUMO analysis) can predict reactive sites .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (ATCC-verified) and solvent controls (DMSO ≤0.1%).
  • SAR analysis : Synthesize derivatives with systematic substitutions (e.g., replacing 4-fluoroanilino with 4-nitro) to isolate contributing factors.
  • Meta-analysis : Compare data across studies using tools like ChemRxiv or PubChem BioActivity datasets .

Q. How can computational methods predict spectroscopic properties and binding modes?

  • Methodological Answer :

  • Spectroscopy : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates IR vibrational modes and NMR chemical shifts (δ), validated against experimental FT-IR and ¹³C/¹H NMR .
  • Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., EGFR kinase), with scoring functions (ΔG) validated by IC₅₀ correlations .

Q. What are the degradation pathways under varying pH and light conditions?

  • Methodological Answer :

  • Stability studies : Use HPLC-MS to monitor degradation products in buffers (pH 1–13) under UV light (254 nm).
  • Mechanistic insights : Acidic conditions hydrolyze the thiazole ring, while UV exposure induces E/Z isomerization of the arylidene group. Store at –20°C in amber vials with desiccants to mitigate degradation .

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